

Spectroscopic data (NMR, IR, Mass Spec) of ethyl morpholine-2-carboxylate

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Compound of Interest

Compound Name: Ethyl morpholine-2-carboxylate

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A Comprehensive Spectroscopic Guide to Ethyl Morpholine-2-carboxylate

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Introduction

Ethyl morpholine-2-carboxylate is a heterocyclic organic compound with the molecular formula $C_7H_{13}NO_3$.^[1] As a derivative of morpholine, a key scaffold in medicinal chemistry, this molecule and its analogues are of significant interest in drug discovery and development. The precise characterization of such molecules is paramount to ensuring their identity, purity, and conformational integrity. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to **ethyl morpholine-2-carboxylate**. It is designed to serve as a practical resource for researchers, offering not just data, but the underlying principles and methodologies for its acquisition and interpretation.

Molecular Structure and Isomerism

A foundational understanding of the molecule's structure is crucial for interpreting its spectroscopic data. **Ethyl morpholine-2-carboxylate** possesses a stereocenter at the C2 position of the morpholine ring, meaning it can exist as a racemic mixture of (R) and (S) enantiomers. The morpholine ring itself typically adopts a chair conformation.

Figure 1: Chemical structure of **Ethyl Morpholine-2-carboxylate**.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For **ethyl morpholine-2-carboxylate**, both ^1H and ^{13}C NMR provide a wealth of information regarding its carbon-hydrogen framework.

1.1: ^1H NMR Spectroscopy

Experimental Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of **ethyl morpholine-2-carboxylate** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or D_2O). The choice of solvent can influence chemical shifts, particularly for the N-H proton.^[2]
- Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
 - Spectral Width: Approximately 12-16 ppm.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay (d1): 1-5 seconds.
 - Number of Scans: 8-16, depending on sample concentration.
- Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Data Interpretation:

The ^1H NMR spectrum will reveal the number of distinct proton environments, their integration (ratio of protons), and their connectivity through spin-spin coupling.

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration	Notes
Ethyl CH_3	~1.2-1.3	Triplet (t)	3H	Coupled to the ethyl CH_2 group.
Morpholine H5, H6	~2.6-3.0	Multiplet (m)	4H	Protons on carbons adjacent to the nitrogen.
Morpholine H3	~3.6-3.9	Multiplet (m)	2H	Protons on the carbon adjacent to the oxygen.
Morpholine H2	~3.9-4.1	Multiplet (m)	1H	The proton on the stereocenter, adjacent to nitrogen and the ester.
Ethyl CH_2	~4.1-4.3	Quartet (q)	2H	Coupled to the ethyl CH_3 group.
N-H	Variable (e.g., 1.5-3.5)	Broad Singlet (br s)	1H	Position and broadness are solvent and concentration dependent.

1.2: ^{13}C NMR Spectroscopy

Experimental Protocol:

- Sample Preparation: As per the ^1H NMR protocol, though a higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

- Instrumentation: A 100 MHz or higher (for a 400 MHz ^1H) NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
 - Spectral Width: Approximately 0-200 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay (d1): 2 seconds.
- Processing: Similar to ^1H NMR processing. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are highly recommended to differentiate between CH, CH₂, and CH₃ groups.

Data Interpretation:

The ^{13}C NMR spectrum indicates the number of unique carbon environments.

Carbon Assignment	Expected Chemical Shift (δ , ppm)	DEPT-135 Phase	Notes
Ethyl CH ₃	~14	Positive	
Morpholine C5, C6	~45-50	Negative	Carbons adjacent to nitrogen.
Morpholine C2	~55-60	Positive	The stereocenter carbon.
Ethyl CH ₂	~61-63	Negative	
Morpholine C3	~67-70	Negative	Carbon adjacent to the ring oxygen.
Ester C=O	~170-175	No Signal	The carbonyl carbon.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

- **Sample Preparation:**
 - **Neat Liquid:** If the sample is a liquid, a thin film can be placed between two salt (NaCl or KBr) plates.
 - **Solution:** Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorbance in the regions of interest.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer.
- **Acquisition:** Record the spectrum typically over the range of 4000-400 cm⁻¹. A background spectrum of the salt plates or solvent should be acquired and subtracted from the sample spectrum.

Data Interpretation:

Key vibrational frequencies confirm the presence of specific functional groups.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity	Functional Group
~3300-3400	N-H Stretch	Medium, Broad	Secondary Amine (N-H)
~2850-3000	C-H Stretch	Strong	Aliphatic (CH ₂ , CH ₃)
~1730-1750	C=O Stretch	Strong	Ester Carbonyl
~1200-1300	C-O Stretch	Strong	Ester (C-O)
~1100-1150	C-O-C Stretch	Strong	Ether (in morpholine ring)

Part 3: Mass Spectrometry (MS)

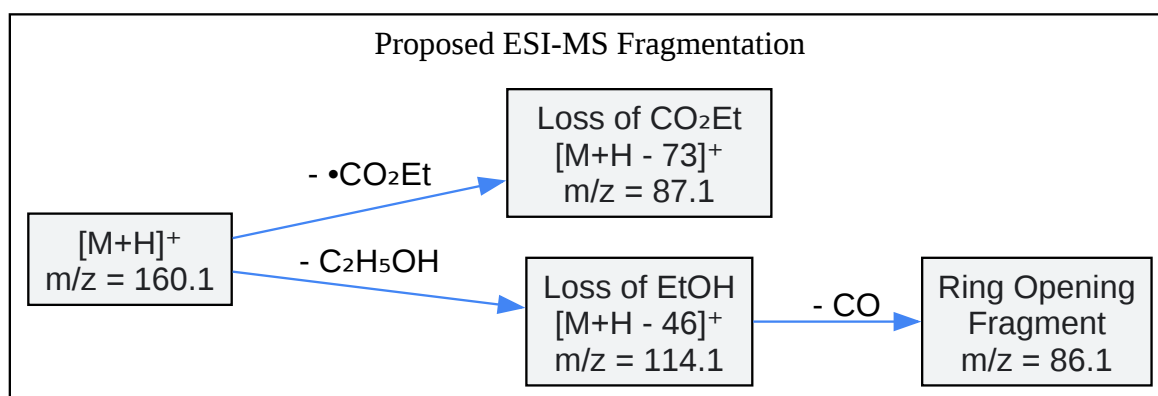
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial confirmation of its identity.

Experimental Protocol:

- **Sample Introduction:** The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- **Ionization:** Electrospray Ionization (ESI) is a common and gentle method suitable for this molecule, which will likely produce the protonated molecular ion $[M+H]^+$. Electron Ionization (EI) can also be used, which typically results in more extensive fragmentation.
- **Mass Analysis:** A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).

Data Interpretation:

- **Molecular Ion:** The monoisotopic mass of **ethyl morpholine-2-carboxylate** ($C_7H_{13}NO_3$) is 159.09 Da.^[1] In ESI-MS, a prominent peak at m/z 160.09 ($[M+H]^+$) is expected.
- **Fragmentation Pattern:** The fragmentation pattern provides structural clues. Common fragmentation pathways for morpholine derivatives involve the cleavage of the ring or loss of substituents.



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